2-(Nitrooxy)hexanoic acid 2-(Nitrooxy)hexanoic acid
Brand Name: Vulcanchem
CAS No.: 73276-32-1
VCID: VC19346191
InChI: InChI=1S/C6H11NO5/c1-2-3-4-5(6(8)9)12-7(10)11/h5H,2-4H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H11NO5
Molecular Weight: 177.16 g/mol

2-(Nitrooxy)hexanoic acid

CAS No.: 73276-32-1

Cat. No.: VC19346191

Molecular Formula: C6H11NO5

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

2-(Nitrooxy)hexanoic acid - 73276-32-1

Specification

CAS No. 73276-32-1
Molecular Formula C6H11NO5
Molecular Weight 177.16 g/mol
IUPAC Name 2-nitrooxyhexanoic acid
Standard InChI InChI=1S/C6H11NO5/c1-2-3-4-5(6(8)9)12-7(10)11/h5H,2-4H2,1H3,(H,8,9)
Standard InChI Key JEDGAPUZBUOYQF-UHFFFAOYSA-N
Canonical SMILES CCCCC(C(=O)O)O[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-(Nitrooxy)hexanoic acid has the molecular formula C₆H₁₁NO₅ and a molecular weight of 177.16 g/mol . Its IUPAC name is 2-nitrooxyhexanoic acid, and it features a carboxylic acid group at the first carbon and a nitrooxy group at the second carbon (Figure 1). Key physicochemical properties include:

PropertyValueSource
XLogP3-AA1.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds5
Topological Polar SA92.4 Ų

The compound’s SMILES notation is CCCCC(C(=O)O)ON+[O-], and its InChIKey is JEDGAPUZBUOYQF-UHFFFAOYSA-N . The presence of both nitrooxy and carboxylic acid groups confers polarity, influencing solubility and reactivity.

Synthesis and Industrial Preparation

Key Synthetic Routes

While direct synthesis methods for 2-(nitrooxy)hexanoic acid are less documented, analogous pathways for nitrooxy-containing compounds provide insights. For example, 6-(nitrooxy)hexanoic acid—a positional isomer—is synthesized via nitration of hexanoic acid derivatives. A patented method involves:

  • Protection of hydroxyl groups: Using boronate esters to shield reactive sites during coupling .

  • Coupling with acyl chlorides: Reacting protected intermediates with 6-(nitrooxy)hexanoyl chloride .

  • Deprotection: Removing boronate groups under basic conditions to yield the final product .

For 2-(nitrooxy)hexanoic acid, a similar approach could involve nitration of 2-hydroxyhexanoic acid, though this remains speculative without explicit literature .

Purification and Scalability

Industrial processes emphasize purity, critical for pharmaceutical applications. Chromatographic techniques (e.g., silica gel column chromatography) are employed to remove impurities like 6-chlorohexanoyl esters, achieving ≥98% purity . Solvent systems such as methylene chloride and methanol are optimized for large-scale production .

Pharmacological Applications and Mechanisms

Role in Nitric Oxide Donation

Nitrooxy groups are recognized for their NO-donating capacity, which vasodilates ocular and systemic vasculature. While 2-(nitrooxy)hexanoic acid itself is not directly cited in therapeutics, its structural analogs—e.g., NCX 470 (a 6-(nitrooxy)hexanoic acid-bimatoprost conjugate)—demonstrate significant intraocular pressure (IOP)-lowering effects in glaucoma models . NCX 470’s efficacy stems from dual mechanisms:

  • Prostaglandin activity: Enhancing uveoscleral outflow via bimatoprost acid .

  • NO-mediated effects: Increasing trabecular meshwork permeability and cGMP levels .

Analytical Characterization

Spectroscopic Identification

  • Mass Spectrometry: LC-MS/MS confirms molecular ions at m/z 177.16 (M+H⁺) .

  • NMR: Predicted signals include δ 4.5 ppm (nitrooxy CH₂) and δ 12.1 ppm (carboxylic acid proton) .

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 210 nm) resolves impurities to <0.2% .

Stability and Degradation

Nitrooxy compounds are sensitive to hydrolysis and light. Stability studies recommend storage at -20°C in inert solvents (e.g., ethanol) . Degradation products may include hexanoic acid and nitric oxide, necessitating rigorous purity assessments during synthesis .

Future Directions and Research Gaps

  • Therapeutic Exploration: Direct evaluation of 2-(nitrooxy)hexanoic acid in disease models (e.g., hypertension, glaucoma) is warranted.

  • Synthetic Optimization: Developing catalytic nitration methods could enhance yield and sustainability .

  • Safety Profiling: Chronic toxicity and genotoxicity studies are needed to validate pharmaceutical suitability.

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